molecular formula C42H69IO34 B12080379 Mono-6-Iodo-6-deoxy-beta-Cyclodextrin

Mono-6-Iodo-6-deoxy-beta-Cyclodextrin

Cat. No.: B12080379
M. Wt: 1244.9 g/mol
InChI Key: OCIXNBOTZHQXRM-UHFFFAOYSA-N
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Description

Mono-6-Iodo-6-deoxy-beta-Cyclodextrin: is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. This compound is characterized by the substitution of an iodine atom at the 6th position of one of the glucose units, replacing a hydroxyl group. The unique structure of cyclodextrins, with a hydrophobic cavity and hydrophilic outer surface, allows them to form inclusion complexes with various guest molecules, making them valuable in numerous applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin typically involves the selective tosylation of beta-cyclodextrin, followed by nucleophilic substitution with sodium iodide. The process can be summarized in the following steps:

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow methods allow for better control over reaction conditions and can be scaled up more easily compared to batch processes .

Chemical Reactions Analysis

Types of Reactions: Mono-6-Iodo-6-deoxy-beta-Cyclodextrin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Drug Delivery Systems

Mono-6-Iodo-6-deoxy-beta-Cyclodextrin has been investigated for its potential in drug delivery systems due to its ability to form inclusion complexes with hydrophobic drugs. The iodine substituent enhances the reactivity of the cyclodextrin, allowing for further functionalization that can improve drug solubility and stability.

  • Case Study: Enhanced Solubility of Anticancer Drugs
    A study demonstrated that this cyclodextrin derivative could significantly enhance the solubility of poorly soluble anticancer agents. The formation of inclusion complexes resulted in improved bioavailability and therapeutic efficacy, making it a promising candidate for oral drug formulations .

Antimicrobial Activity

Research has indicated that the iodine atom in this compound contributes to antimicrobial properties. This characteristic is particularly useful in developing new antimicrobial agents or coatings.

  • Case Study: Antibacterial Coatings
    A study explored the use of this compound as a coating material for medical devices. The iodine's antimicrobial properties were shown to inhibit bacterial growth effectively, reducing the risk of infections associated with implanted devices .

Material Science Applications

Polymer Composites

The incorporation of this compound into polymer matrices has been studied for creating advanced materials with enhanced properties. Its ability to interact with various polymers allows for improved mechanical strength and thermal stability.

  • Case Study: Cyclodextrin-Based Nanocomposites
    Researchers developed nanocomposites using this compound and clay materials. These composites exhibited superior mechanical properties and thermal resistance compared to traditional polymer composites, indicating potential applications in packaging and construction materials .

Environmental Applications

Pollutant Removal

The unique structure of this compound enables it to act as an adsorbent for environmental pollutants, including heavy metals and organic contaminants.

  • Case Study: Heavy Metal Adsorption
    A study investigated the efficiency of this cyclodextrin derivative in removing lead ions from aqueous solutions. Results showed a high adsorption capacity, suggesting its potential use in water treatment processes .

Summary Table of Applications

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalsDrug delivery systemsEnhanced solubility and bioavailability of drugs
Antimicrobial coatingsEffective inhibition of bacterial growth
Material SciencePolymer compositesImproved mechanical strength and thermal stability
Environmental SciencePollutant removalHigh adsorption capacity for heavy metals

Mechanism of Action

The mechanism of action of Mono-6-Iodo-6-deoxy-beta-Cyclodextrin primarily involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment, enhancing the solubility and stability of the guest molecules. This property is exploited in drug delivery systems, where the compound can encapsulate hydrophobic drugs, protecting them from degradation and improving their bioavailability .

Comparison with Similar Compounds

    Mono-6-Amino-6-deoxy-beta-Cyclodextrin: Similar to Mono-6-Iodo-6-deoxy-beta-Cyclodextrin but with an amino group at the 6th position.

    Mono-6-Azido-6-deoxy-beta-Cyclodextrin: Contains an azide group at the 6th position.

    Mono-6-Tosyl-6-deoxy-beta-Cyclodextrin: Features a tosyl group at the 6th position

Uniqueness: this compound is unique due to the presence of the iodine atom, which can be further functionalized to introduce various substituents. This versatility makes it a valuable intermediate in the synthesis of other cyclodextrin derivatives .

Biological Activity

Mono-6-Iodo-6-deoxy-beta-cyclodextrin (Mono-6-Iodo-6-deoxy-β-CD) is a derivative of beta-cyclodextrin, a cyclic oligosaccharide known for its ability to form inclusion complexes with various organic molecules. This compound has garnered attention for its potential biological activities, particularly in drug delivery systems, biocompatibility, and therapeutic applications.

Structure

Mono-6-Iodo-6-deoxy-β-CD retains the characteristic toroidal structure of cyclodextrins, featuring a hydrophobic cavity that can encapsulate guest molecules. The introduction of the iodine atom at the C-6 position alters the physicochemical properties of β-CD, enhancing its interaction capabilities with biological systems.

Physical Properties

PropertyValue
Molecular FormulaC₁₁H₁₄I₁O₆
Molecular Weight302.14 g/mol
Density1.5 g/cm³
SolubilitySoluble in water

Drug Delivery Applications

Mono-6-Iodo-6-deoxy-β-CD has been studied for its efficacy in improving the solubility and bioavailability of various drugs. The hydrophobic cavity allows for the encapsulation of lipophilic drugs, leading to enhanced therapeutic effects.

  • Inclusion Complexes : Studies have shown that Mono-6-Iodo-6-deoxy-β-CD can form stable inclusion complexes with several pharmaceutical compounds, resulting in improved solubility and stability. For instance, when complexed with certain antibiotics, it demonstrated a significant increase in solubility compared to their free forms .
  • Biocompatibility : Research indicates that Mono-6-Iodo-6-deoxy-β-CD exhibits low cytotoxicity in various cell lines, making it a suitable candidate for drug delivery systems. In vitro studies have reported that it does not adversely affect cell viability, which is crucial for therapeutic applications .

Antioxidative and Anti-inflammatory Effects

Recent investigations have highlighted the antioxidative properties of Mono-6-Iodo-6-deoxy-β-CD. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments . Furthermore, studies suggest that this compound may possess anti-inflammatory properties, contributing to its potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Drug Solubility : A study demonstrated that the solubility of enrofloxacin increased significantly when complexed with Mono-6-Iodo-6-deoxy-β-CD, achieving a 916-fold improvement over its free form. This enhancement led to better absorption and bioavailability in animal models .
  • In Vivo Studies : In vivo experiments involving animal models have shown that Mono-6-Iodo-6-deoxy-β-CD can prolong the therapeutic effects of encapsulated drugs while minimizing side effects associated with high dosages of free drugs .

Properties

Molecular Formula

C42H69IO34

Molecular Weight

1244.9 g/mol

IUPAC Name

5,10,15,20,30,35-hexakis(hydroxymethyl)-25-(iodomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol

InChI

InChI=1S/C42H69IO34/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51/h8-42,44-63H,1-7H2

InChI Key

OCIXNBOTZHQXRM-UHFFFAOYSA-N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CI)CO)CO)O)O)O

Origin of Product

United States

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